Iboxamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

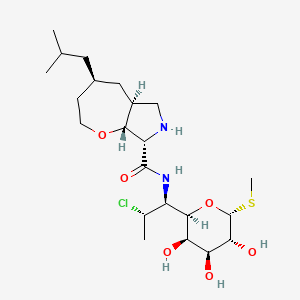

Iboxamycin is a synthetic lincosamide or oxepanoprolinamide antibiotic. It binds to the bacterial ribosome in both Gram-negative and Gram-positive bacteria and has been found to be effective against bacteria resistant to other antibiotics targeting the large ribosomal subunit . Developed by combining an oxepano proline unit with the aminooctose residue of clindamycin, this compound exhibits an extended spectrum of activity compared to clindamycin .

Preparation Methods

The synthesis of iboxamycin involves several key steps. One notable feature is the high-yielding, highly diastereoselective alkylation of a pseudoephenamine amide. This is followed by a convergent sp3–sp2 Negishi coupling and a one-pot transacetalization–reduction reaction to form the target compound’s oxepane ring . Industrial production methods are still under research, but the synthetic routes developed so far have shown promise in generating multi-gram quantities suitable for studies in animal infection models .

Chemical Reactions Analysis

Iboxamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Reduction reactions are part of its synthesis, particularly in forming the oxepane ring.

Substitution: Substitution reactions are involved in modifying the molecular structure during synthesis.

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

Scientific Research Applications

Iboxamycin has a broad spectrum of applications in scientific research:

Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.

Biology: This compound is used to investigate bacterial ribosome binding and resistance mechanisms.

Mechanism of Action

Iboxamycin binds to the bacterial ribosome, specifically targeting the catalytic center. This binding strongly suppresses protein synthesis by blocking the proper placement of aminoacyl-tRNA molecules, which decode messenger RNA and deliver amino acids to growing protein chains . This mechanism allows this compound to overcome various bacterial resistance mechanisms, making it effective against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Iboxamycin is compared to other lincosamides, such as clindamycin and lincomycin. While clindamycin and lincomycin are effective against Gram-positive bacteria, this compound has an extended spectrum that includes Gram-negative bacteria . Additionally, this compound binds more tightly to the ribosome than clindamycin, making it more effective against resistant bacterial strains . Similar compounds include:

Clindamycin: A semi-synthetic derivative of lincomycin with a narrower spectrum of activity.

Lincomycin: A naturally occurring antibiotic with limited activity against Gram-negative bacteria.

Cresomycin: Another antibiotic developed from this compound with similar properties.

Properties

Molecular Formula |

C22H39ClN2O6S |

|---|---|

Molecular Weight |

495.1 g/mol |

IUPAC Name |

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide |

InChI |

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1 |

InChI Key |

JPCLUJPDWMBCAA-SUTQZAMLSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl |

Canonical SMILES |

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)

![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)

![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)

![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)